molecular formula C9H11NO B1502811 4-Pyridinol,2-cyclobutyl-

4-Pyridinol,2-cyclobutyl-

Cat. No.: B1502811
M. Wt: 149.19 g/mol
InChI Key: SZRHWNCYNHQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinol,2-cyclobutyl- is a hypothetical derivative of 4-pyridinol (pyridin-4-ol), where a cyclobutyl group is substituted at the 2-position of the pyridine ring. The parent compound, 4-pyridinol (CAS 626-64-2), consists of a hydroxyl group at the 4-position of pyridine, with a molecular formula of C₅H₅NO and a molecular weight of 95.09 g/mol . While direct data on 2-cyclobutyl-4-pyridinol are absent in the literature, its structure can be inferred from naming conventions: a strained cyclobutane ring attached to the 2-position of the pyridine core.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclobutyl-1H-pyridin-4-one

InChI

InChI=1S/C9H11NO/c11-8-4-5-10-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H,10,11)

InChI Key

SZRHWNCYNHQTFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=O)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Similarly, 2-fluoro-6-methyl-4-pyridinol () may exhibit enhanced stability and bioactivity due to fluorine’s electronegativity.

Biological Activity: Piericidin A: This natural product, featuring a 4-pyridinol core with a polyketide side chain, demonstrates potent antitumor and insecticidal activities . Its complex structure highlights how extended substituents can diversify biological functions.

The strained ring might also increase reactivity in ring-opening or functionalization reactions.

Regulatory and Safety Profiles: Derivatives like 3,5-dichloro-2,6-dimethyl-4-pyridinol were deemed non-priority under the Canadian Environmental Protection Act (CEPA) , suggesting lower environmental or health risks compared to halogenated analogues.

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